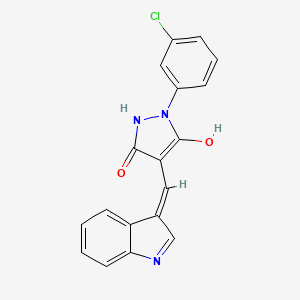![molecular formula C16H10F6N2O4 B6132617 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6132617.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BTF is a white crystalline solid that has a molecular weight of 415.3 g/mol. It is soluble in organic solvents such as methanol, chloroform, and dichloromethane. In
作用機序
The mechanism of action of BTF involves the inhibition of the activity of various enzymes and modulation of the activity of various receptors. BTF binds to the active site of the enzyme or receptor and prevents its normal activity. The exact binding mode of BTF with these enzymes and receptors is still under investigation.
Biochemical and Physiological Effects
BTF has been shown to have various biochemical and physiological effects. BTF has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. BTF has also been shown to reduce the levels of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. BTF has been shown to have anti-inflammatory and antioxidant properties. BTF has also been shown to have anticonvulsant and analgesic effects.
実験室実験の利点と制限
BTF has several advantages for lab experiments. BTF is a synthetic compound that can be easily synthesized in large quantities with high purity. BTF is soluble in organic solvents, which makes it easy to prepare solutions for experiments. BTF has been extensively studied for its potential applications in various research fields, which makes it a well-characterized compound. However, BTF has some limitations for lab experiments. BTF has poor aqueous solubility, which makes it difficult to study its effects in aqueous solutions. BTF has also been shown to have some toxicity in vitro and in vivo, which requires careful handling and dosing.
将来の方向性
There are several future directions for the study of BTF. One potential direction is to study the effects of BTF on other enzymes and receptors that are implicated in various physiological and pathological conditions. Another potential direction is to study the pharmacokinetics and pharmacodynamics of BTF in vivo. This would provide valuable information on the optimal dosing and administration of BTF for various applications. Another potential direction is to study the effects of BTF in combination with other compounds for synergistic effects. Finally, further investigation is needed to fully understand the mechanism of action of BTF with various enzymes and receptors.
合成法
The synthesis of BTF involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure BTF.
科学的研究の応用
BTF has been extensively studied for its potential applications in various research fields such as medicinal chemistry, biochemistry, and neuroscience. BTF has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. BTF has also been shown to modulate the activity of various receptors such as GABA-A receptors and NMDA receptors. BTF has been used as a tool compound to study the role of these enzymes and receptors in various physiological and pathological conditions.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4/c17-15(18,19)9-5-10(16(20,21)22)7-11(6-9)23-14(25)8-28-13-3-1-12(2-4-13)24(26)27/h1-7H,8H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJHYRVEMBZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)

![4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6132550.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B6132554.png)
![N-cyclopentyl-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6132564.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)

![4-[2-(2-furyl)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132586.png)
![methyl N-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]methioninate](/img/structure/B6132590.png)
![7-(4-fluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132597.png)
![1-methyl-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B6132601.png)

![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6132614.png)
![2,7-diethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6132626.png)